Temephos D12 (tetramethyl D12)

Descripción general

Descripción

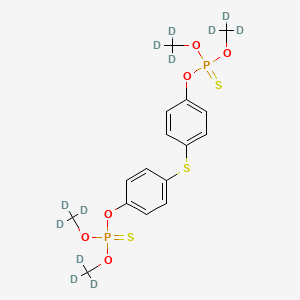

Temephos D12 (tetramethyl D12) is a useful research compound. Its molecular formula is C16H20O6P2S3 and its molecular weight is 478.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Temephos D12 (tetramethyl D12) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Temephos D12 (tetramethyl D12) including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of Temephos-d12 (O,O,O’,O’-tetramethyl-d12) is the central nervous system of disease-carrying insects . It specifically inhibits the enzyme cholinesterase, which is crucial for the normal functioning of the nervous system .

Mode of Action

Temephos-d12 (O,O,O’,O’-tetramethyl-d12) interacts with its targets by inhibiting the action of cholinesterase in the central nervous system . This inhibition disrupts the normal functioning of the nervous system, leading to the death of the insect before it reaches the adult stage .

Biochemical Pathways

The biochemical pathway primarily affected by Temephos-d12 (O,O,O’,O’-tetramethyl-d12) is the cholinergic pathway . By inhibiting cholinesterase, Temephos-d12 disrupts the breakdown of acetylcholine, a neurotransmitter essential for the transmission of nerve impulses. This disruption leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves and ultimately resulting in the death of the insect .

Pharmacokinetics

It is known that the compound’s efficacy can be influenced by its absorption, distribution, metabolism, and excretion (adme) properties . The impact of these properties on the bioavailability of Temephos-d12 is an area of ongoing research .

Result of Action

The molecular and cellular effects of Temephos-d12 (O,O,O’,O’-tetramethyl-d12) action primarily involve the disruption of normal nervous system function . By inhibiting cholinesterase, Temephos-d12 causes an overstimulation of the nerves, leading to paralysis and death of the insect before it can reach the adult stage .

Action Environment

The action, efficacy, and stability of Temephos-d12 (O,O,O’,O’-tetramethyl-d12) can be influenced by various environmental factors. For instance, the compound is often used in aquatic environments to control disease-carrying insects such as mosquitoes, midges, and black fly larvae . The specific environmental conditions in these habitats, including temperature, pH, and the presence of other organisms, can potentially affect the action of Temephos-d12 .

Análisis Bioquímico

Biochemical Properties

Temephos D12 (tetramethyl D12) plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins involved in the nervous system. It inhibits acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission and eventual paralysis of the target organism. Additionally, Temephos D12 (tetramethyl D12) interacts with other biomolecules such as cholinesterase, further amplifying its biochemical effects .

Cellular Effects

Temephos D12 (tetramethyl D12) exerts profound effects on various cell types and cellular processes. It disrupts normal cell function by inhibiting acetylcholinesterase, leading to altered cell signaling pathways and gene expression . This disruption affects cellular metabolism, causing an imbalance in energy production and utilization. In neuronal cells, the compound’s impact on acetylcholine levels can lead to neurotoxicity and cell death . Furthermore, Temephos D12 (tetramethyl D12) has been shown to affect non-neuronal cells, influencing processes such as cell division and apoptosis .

Molecular Mechanism

The molecular mechanism of Temephos D12 (tetramethyl D12) involves its binding to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This binding interaction is facilitated by the compound’s phosphorothioate group, which interacts with the serine residue in the enzyme’s active site. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors and subsequent physiological effects . Additionally, Temephos D12 (tetramethyl D12) may influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Temephos D12 (tetramethyl D12) change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to Temephos D12 (tetramethyl D12) has been observed to cause persistent changes in cellular function, including alterations in enzyme activity and gene expression . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental studies.

Dosage Effects in Animal Models

The effects of Temephos D12 (tetramethyl D12) vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity . At higher doses, Temephos D12 (tetramethyl D12) can lead to severe neurotoxicity, characterized by symptoms such as tremors, convulsions, and respiratory distress . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. These findings underscore the importance of determining safe dosage ranges for the compound in experimental and practical applications .

Metabolic Pathways

Temephos D12 (tetramethyl D12) is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound undergoes oxidative desulfurization and dephosphorylation, leading to the formation of metabolites such as temephos oxon. These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The biotransformation of Temephos D12 (tetramethyl D12) is crucial for understanding its overall impact on biological systems.

Actividad Biológica

Temephos D12, also known as O,O,O',O'-tetramethyl D12, is a stable isotope-labeled variant of the organophosphate larvicide temephos. This compound is primarily utilized in vector control programs targeting disease-carrying insects such as mosquitoes. Understanding its biological activity is crucial for assessing its efficacy and safety in public health applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀O₆P₂S₃ |

| Molecular Weight | 466.469 g/mol |

| CAS Number | 3383-96-8 |

| Melting Point | 30-31 °C |

| Boiling Point | 518.5 ± 60.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

Temephos D12 acts by inhibiting acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system in target organisms, ultimately causing death before they reach maturity .

Metabolism and Toxicokinetics

The metabolism of temephos involves several pathways:

- S-oxidation to form temephos sulfoxide, which is a primary toxicant.

- Hydrolysis mediated by carboxylesterases to produce 4,4'-thiodiphenol.

- Secondary metabolism can occur through glucuronidation or sulfation .

Temephos is primarily eliminated via feces, with some metabolites excreted in urine. In mammals, it has been shown to accumulate mainly in adipose tissue .

Toxicity and Safety Profile

The World Health Organization classifies temephos as Class III (slightly dangerous), with a No Observed Adverse Effect Level (NOAEL) of 2.3 mg/kg/day based on studies that indicated brain AChE inhibition in rats . The Lowest Observable Adverse Effect Level (LOAEL) was determined to be 100 mg/kg/day based on cholinergic symptoms observed in short-term studies.

Case Studies

- Reproductive Toxicity : A study indicated that exposure to temephos resulted in decreased sperm quality and fertilization rates in male rats, with significant reductions in sperm motility and viability noted after five days of exposure .

- Genotoxicity Assessment : Temephos has been evaluated for genotoxic effects across various studies. Results showed uniformly negative outcomes in tests for genotoxicity, suggesting that it is unlikely to cause genetic damage .

- Resistance Development : Resistance to temephos has been documented in Aedes aegypti populations, particularly in Colombia and Brazil. The resistance mechanisms were linked to metabolic processes involving cytochrome P450 enzymes .

Environmental Impact

Temephos is effective against a wide range of mosquito species and is particularly useful in polluted water environments where other larvicides may fail . However, its use raises ecological concerns regarding potential impacts on non-target species and water resources.

Aplicaciones Científicas De Investigación

Chemical Overview

- Chemical Formula : C16H20O6P2S3

- Molecular Weight : 478.54 g/mol

- CAS Number : 1219795-39-7

- Formulation Types : Available in granular and emulsifiable concentrate forms.

Regulatory Context

Temephos is registered by the U.S. Environmental Protection Agency (EPA) for use as a mosquito larvicide. It is particularly effective in polluted water environments, making it a vital tool in mosquito abatement programs. The EPA has determined that with proper label amendments and usage restrictions, temephos remains eligible for re-registration due to its significant public health benefits in controlling mosquito populations that transmit diseases such as West Nile virus and dengue fever .

Public Health

Temephos D12 is primarily employed in public health initiatives aimed at controlling mosquito populations. Its application is crucial in areas prone to outbreaks of vector-borne diseases.

Environmental Testing

Temephos D12 serves as a reference standard in environmental testing. It is used to assess contamination levels in water bodies and evaluate the efficacy of larvicidal treatments .

Toxicological Studies

Research has been conducted to evaluate the toxicological effects of temephos on non-target aquatic species and potential risks to human health. Studies indicate that while there are occupational risks for handlers, the environmental impact on terrestrial animals is minimal .

Case Study 1: Mosquito Control Programs

In various urban settings, temephos has been deployed effectively to control mosquito larvae in stagnant water bodies. A notable program in New Orleans reported a significant reduction in mosquito populations following the application of temephos, leading to decreased incidences of mosquito-borne diseases during peak seasons.

Case Study 2: Environmental Impact Assessment

A study conducted in Florida evaluated the environmental fate of temephos when applied to freshwater systems. Results indicated that while temephos was effective at controlling larval populations, careful consideration was needed regarding application rates to mitigate risks to non-target aquatic organisms .

Propiedades

IUPAC Name |

[4-[4-[bis(trideuteriomethoxy)phosphinothioyloxy]phenyl]sulfanylphenoxy]-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6P2S3/c1-17-23(25,18-2)21-13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)22-24(26,19-3)20-4/h5-12H,1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJZWCUNLNYYAU-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC([2H])([2H])[2H])OC([2H])([2H])[2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6P2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.